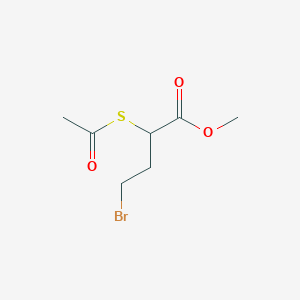
2-(4-Fluorophenyl)cyclopentan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-(4-Fluorophenyl)cyclopentan-1-ol is 180.22 g/mol . The InChI code is 1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 .Physical And Chemical Properties Analysis
The physical form of 2-(4-Fluorophenyl)cyclopentan-1-ol is oil . The predicted boiling point is 276.0±40.0 °C, and the predicted density is 1.169±0.06 g/cm3 .Scientific Research Applications
Pharmacology
2-(4-Fluorophenyl)cyclopentan-1-ol: has potential applications in pharmacology due to its structural similarity to bioactive compounds. It could serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its fluorinated phenyl group may interact with biological targets, influencing the activity of enzymes or receptors within the body .
Organic Synthesis
In organic chemistry, this compound can be utilized in the synthesis of complex molecules. Its cyclopentanol core can act as a chiral building block for constructing stereoselective compounds. The presence of the fluorophenyl group can also introduce unique reactivity due to the electron-withdrawing nature of the fluorine atom .
Material Science
2-(4-Fluorophenyl)cyclopentan-1-ol: may find applications in material science, particularly in the development of novel organic materials. Its molecular structure could be beneficial in creating polymers or small molecule organic semiconductors with specific electronic properties .
Analytical Chemistry
This compound’s unique structure makes it suitable for use as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC. It can help in the calibration of instruments or in the development of new analytical techniques .
Biochemistry
In biochemistry, 2-(4-Fluorophenyl)cyclopentan-1-ol could be used in the study of metabolic pathways involving cyclopentanol derivatives. It might also be used to investigate the biochemical effects of fluorinated compounds on living organisms .
Environmental Science
The environmental impact of fluorinated organic compounds is an area of significant interest2-(4-Fluorophenyl)cyclopentan-1-ol could be studied for its environmental stability, biodegradability, and potential bioaccumulation in ecosystems .
Agricultural Science
properties
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQYAFIFDWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
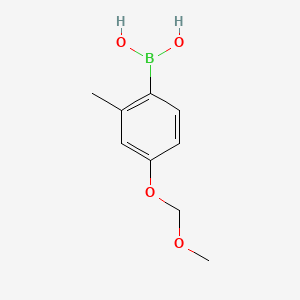
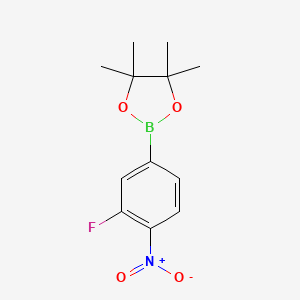
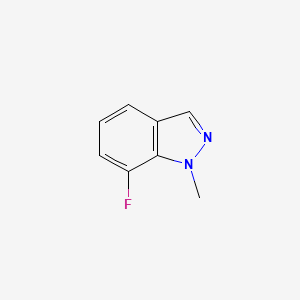
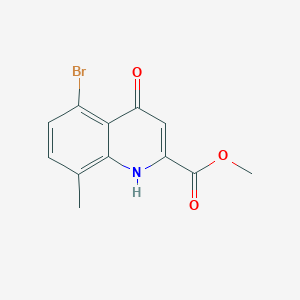
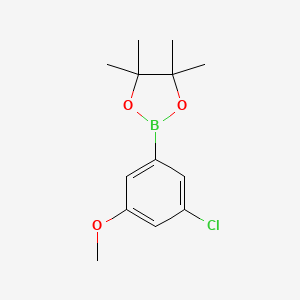
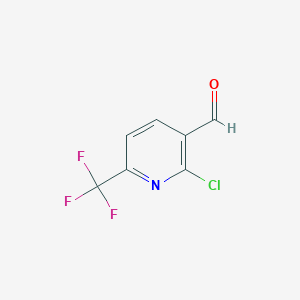
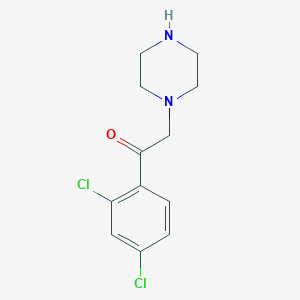

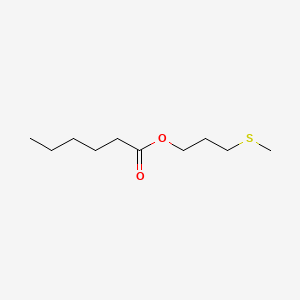

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
